molecular formula C11H12BrFO2 B1294262 tert-Butyl 2-bromo-4-fluorobenzoate CAS No. 951884-50-7

tert-Butyl 2-bromo-4-fluorobenzoate

货号: B1294262
CAS 编号: 951884-50-7
分子量: 275.11 g/mol
InChI 键: NCGLBILYMNWPMU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

化学反应分析

Types of Reactions:

Major Products:

作用机制

The mechanism of action of tert-butyl 2-bromo-4-fluorobenzoate is primarily related to its role as an intermediate in the synthesis of biologically active compounds. These compounds often exert their effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact mechanism depends on the final product synthesized from this compound .

相似化合物的比较

  • tert-Butyl 4-bromo-2-fluorobenzoate
  • tert-Butyl 2-bromo-4-chlorobenzoate
  • tert-Butyl 2-bromo-4-methylbenzoate

Comparison:

生物活性

tert-Butyl 2-bromo-4-fluorobenzoate (C₁₁H₁₂BrF O₂) is an organic compound that has garnered attention for its potential biological activities, particularly as an intermediate in the synthesis of various pharmaceuticals. This compound is characterized by its structural features, including a tert-butyl group and halogen substituents, which contribute to its interaction with biological systems.

The primary biological activity of this compound is linked to its role as a precursor in the synthesis of enzalutamide, a well-known androgen receptor antagonist used in prostate cancer treatment. The conversion of this compound to enzalutamide involves its binding to androgen receptors, inhibiting the growth and proliferation of cancer cells by blocking androgen signaling pathways. This mechanism highlights the compound's significance in cancer therapeutics.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity, particularly as an antitumor agent. It has demonstrated inhibitory effects on tumor cell growth, making it a candidate for further pharmacological studies. The biological activity can be attributed to several factors:

  • Structural Characteristics : The presence of bromine and fluorine atoms enhances the compound's lipophilicity and stability, which may facilitate its interaction with biological targets.
  • Cellular Effects : Studies have shown that this compound influences cellular processes through its metabolic conversion to biologically active derivatives, primarily affecting cancer cell lines.

Table 1: Summary of Biological Activities

Activity Description Reference
Antitumor ActivityInhibits growth of tumor cells; potential in cancer therapy
Androgen Receptor AntagonismFunctions as an intermediate for enzalutamide synthesis
Biochemical StabilityStable under standard conditions; soluble in organic solvents

Case Study: Enzalutamide Synthesis

In a study focused on the synthesis of enzalutamide, this compound was utilized as a key intermediate. The synthesis involved several steps where this compound was transformed into enzalutamide through nucleophilic substitution reactions. The resulting enzalutamide exhibited significant binding affinity to androgen receptors, demonstrating the importance of this compound in developing effective prostate cancer treatments .

Pharmacological Implications

The pharmacological implications of this compound extend beyond its role as an intermediate. Its unique structural features suggest potential applications in drug development targeting various biological pathways. The compound's interaction with enzymes and receptors involved in disease mechanisms makes it a valuable candidate for further exploration in medicinal chemistry.

属性

IUPAC Name

tert-butyl 2-bromo-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO2/c1-11(2,3)15-10(14)8-5-4-7(13)6-9(8)12/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGLBILYMNWPMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650492
Record name tert-Butyl 2-bromo-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951884-50-7
Record name 1,1-Dimethylethyl 2-bromo-4-fluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951884-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-bromo-4-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 2-bromo-4-fluorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 2-bromo-4-fluoro-benzoic acid (28.5 g, 0.13 mol) in dichloromethane (500 mL) at room temperature was added oxalyl chloride (11.35 mL, 0.26 mmol) followed by DMF (0.05 mL, catalytic, CARE vigorous gas evolution) and the reaction mixture stirred for 3 hours. The reaction mixture was concentrated in vacuo and the residue dissolved in DCM (500 mL) before treatment with a solution of tert-butanol (28.5 g, 0.26 mol) and pyridine (20.5 g, 0.26 mol). The resultant mixture was stirred at room temperature for 3 days before it was diluted with DCM and washed (1M aqueous sodium hydroxide, water, 0.1M aqueous HCl, water) dried (Na2SO4) filtered and concentrated in vacuo to give a yellow oil. The crude oil was subjected to flash chromatography (Si—PPC, gradient 0 to 20% ethyl acetate in cyclohexane) to give the title compound as a colourless oil (15.2 g, 42%). 1H NMR (CDCl3, 400 MHz) 7.76-7.73 (1H, m), 7.37 (1H, dd, J=8.36, 2.53 Hz), 7.05 (1H, ddd, J=8.70, 7.73, 2.53 Hz), 1.60 (9 H, s).
Quantity
11.35 mL
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
28.5 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.05 mL
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
28.5 g
Type
reactant
Reaction Step Six
Quantity
20.5 g
Type
reactant
Reaction Step Six
Name
Quantity
500 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Yield
42%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。